Isoemetine, tetradehydro-

Description

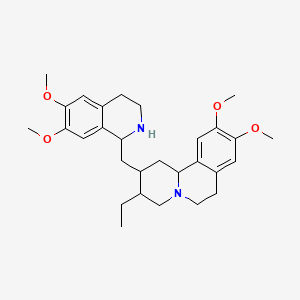

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVVAXYIELKVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859331 | |

| Record name | 1‐({3‐Ethyl‐9,10‐dimethoxy‐1H,2H,3H,4H,6H,7H,11bH‐ pyrido[2,1‐a]isoquinolin‐2‐yl}methyl)‐6,7‐ dimethoxy‐1,2,3,4‐tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7005-82-5 | |

| Record name | 3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]-2H-benzo[a]quinolizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7005-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of Isoemetine, Tetradehydro

Total Synthesis Approaches for Isoemetine and its Tetradehydro Analogs

The total synthesis of emetine (B1671215) and its stereoisomer, isoemetine, has been a subject of extensive research, paving the way for the synthesis of their analogs, such as the tetradehydro derivatives. documentsdelivered.comrsc.org These synthetic endeavors are crucial for confirming their structures and providing access to larger quantities for biological evaluation.

Stereospecific Synthesis and Control of Diastereomer Formation

A key challenge in the synthesis of isoemetine and its analogs is the precise control of stereochemistry at multiple chiral centers. Stereospecific synthesis aims to produce a single, desired stereoisomer from a stereoisomeric starting material. rsc.org Early synthetic routes often resulted in mixtures of diastereomers, necessitating laborious separation processes. rsc.org

Modern asymmetric synthesis strategies have been developed to address this challenge. nih.gov These methods often employ chiral auxiliaries, which are chiral molecules temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. acs.orgclockss.org For instance, the use of chiral N-p-tolylsulfinylphenylethylamine has been effective in the synthesis of tetrahydroisoquinolines with high diastereomeric ratios. acs.org Another common approach is the Bischler−Napieralski cyclization followed by a stereoselective reduction of the resulting 3,4-dihydroisoquinoline (B110456) intermediate. nih.govacs.org The choice of chiral reducing agents or hydrogenation catalysts is critical in this step to achieve the desired stereochemistry. acs.org

The stereospecific synthesis of (±)-emetine and (±)-isoemetine has been reported, highlighting the importance of controlling the relative stereochemistry of the substituents on the quinolizidine (B1214090) rings. rsc.org The configuration at the C-1' position is particularly important, with the S configuration defining isoemetine. semanticscholar.org

Exploration of "Lactim Ether Route" and Related Strategies

The "lactim ether route" has emerged as a powerful strategy for the synthesis of isoquinoline (B145761) alkaloids. researchgate.net This method involves the use of lactim ethers, which are cyclic imidates, as key intermediates. The synthesis of (-)-ankorine, an Alangium alkaloid, has been accomplished using this route, starting from a chiral trans-lactim ether. researchgate.net This approach allows for the stereocontrolled introduction of substituents onto the isoquinoline core.

The general process involves the alkylation of a lactim ether, followed by cyclization and subsequent transformations to yield the target alkaloid. This strategy has proven effective for the synthesis of various protoberberine and quinolizidine alkaloids. researchgate.net

Rational Design of Synthetic Precursors and Intermediates

The efficient synthesis of complex molecules like tetradehydroisoemetine relies heavily on the rational design of synthetic precursors and intermediates. nih.govgoogle.com This involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, readily available starting materials. rsc.org

Key precursors for isoquinoline alkaloid synthesis often include β-arylethylamines and various carbonyl compounds. acs.org The choice of these building blocks is crucial for introducing the desired substitution patterns on both the isoquinoline and the appended rings. For instance, in the synthesis of emetine, a key intermediate is protoemetine (B1220032). lookchem.com

The development of one-pot cascade reactions, where multiple transformations occur in a single reaction vessel, has significantly improved the efficiency of these syntheses. researchgate.net For example, a one-pot cascade to protoberberine alkaloids has been developed, involving a Stevens rearrangement of nitrile-stabilized ammonium (B1175870) ylides. researchgate.net

Derivatization and Structural Modification of the Isoquinoline Alkaloid Core

The derivatization and structural modification of the isoquinoline alkaloid core are essential for exploring structure-activity relationships (SAR) and developing new therapeutic agents or research tools. dokumen.pub

Introduction of Functional Groups for Research Probes

The introduction of specific functional groups onto the isoemetine scaffold can generate valuable research probes. These probes can be used to study the mechanism of action of these alkaloids or to identify their cellular targets. For example, derivatization at the N-2' position of emetine has been explored to create prodrugs that can be selectively activated in a specific cellular environment. researchgate.net

The synthesis of various analogs, such as those with modified substitution patterns on the aromatic rings or alterations in the side chain, can provide insights into the structural requirements for biological activity. chemistry-chemists.com

Chiral Synthesis and Resolution of Enantiomers

Given the importance of stereochemistry for the biological activity of isoquinoline alkaloids, the development of methods for chiral synthesis and the resolution of enantiomers is paramount. nih.govjst.go.jp Asymmetric synthesis, as discussed earlier, is the preferred method for obtaining enantiomerically pure compounds. acs.org

However, when a racemic mixture is obtained, resolution techniques can be employed to separate the enantiomers. This can involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chiral chromatography.

The use of chiral auxiliaries derived from natural sources like amino acids has also been a successful strategy in the asymmetric synthesis of isoquinoline alkaloids. clockss.org These methods allow for the preparation of optically active alkaloids with high enantiomeric purity. jst.go.jp

Investigation of Hofmann Degradation and Other Rearrangement Reactions

The structural framework of isoemetine-related alkaloids, featuring nitrogen-containing heterocyclic systems, presents potential pathways for various molecular rearrangements, including the Hofmann degradation and other named reactions.

The Hofmann degradation or Hofmann rearrangement is a reaction that converts a primary amide into a primary amine with one fewer carbon atom, using reagents like bromine and a strong base. wikipedia.orgmychemblog.comkhanacademy.org This process proceeds through an isocyanate intermediate which is then hydrolyzed. wikipedia.org While this specific rearrangement applies to amides, a related reaction, the Hofmann elimination , is pertinent to amines. This reaction involves the elimination of a tertiary amine from a quaternary ammonium hydroxide (B78521) upon heating, typically favoring the formation of the least substituted alkene (Hofmann's rule). britannica.comorganic-chemistry.org In the context of Isoemetine, tetradehydro-, application of the Hofmann elimination would require initial quaternization of a nitrogen atom, followed by treatment with a base like silver oxide and heat to induce elimination, potentially leading to ring opening or the formation of a new double bond.

Other rearrangement reactions are also relevant to nitrogen-containing structures. The Beckmann rearrangement , for instance, transforms an oxime into an amide under acidic conditions. mvpsvktcollege.ac.inwikipedia.orglibretexts.org A derivative of Isoemetine, tetradehydro- containing a ketoxime functional group could theoretically undergo this rearrangement. Similarly, the Stieglitz rearrangement describes the transformation of trityl amine derivatives into triaryl imines and is generally applied to a variety of reactions involving amine-to-imine conversions. wikipedia.org These reactions, while not specifically documented for Isoemetine, tetradehydro- in the provided literature, represent fundamental chemical transformations that could be explored in synthetic studies to modify its complex scaffold. mvpsvktcollege.ac.inmasterorganicchemistry.com

Chemical Characterization of Synthetic Products in Academic Contexts

The synthesis of a complex molecule like Isoemetine, tetradehydro- necessitates a rigorous and multi-faceted approach to chemical characterization to unequivocally confirm its structure, purity, and stereochemistry.

Confirmation of Structural Identity and Purity

The definitive confirmation of a synthetic product's identity and purity is a critical step in chemical research, ensuring that the prepared compound matches the target structure and is free from significant impurities. scribd.com This is achieved through a combination of spectroscopic and analytical methods. researchgate.netacademie-sciences.frtci-thaijo.org

Standard spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework, revealing the connectivity of atoms and their chemical environments. academie-sciences.frphilarchive.orgInfrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule. philarchive.orgMass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is employed to determine the precise molecular weight and elemental formula of the compound. helsinki.fi

For purity assessment, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are commonly used. These techniques separate the main product from any unreacted starting materials, byproducts, or other impurities. The identity and purity of isoemetine, for example, have been confirmed by comparing its chiroptical properties, specifically its Circular Dichroism (CD) spectrum, with previously reported data. researchgate.net

| Technique | Purpose in Structural Confirmation & Purity Analysis |

| ¹H and ¹³C NMR | Determines the carbon-hydrogen framework and connectivity. |

| Infrared (IR) Spectroscopy | Identifies key functional groups present in the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental formula and molecular weight. helsinki.fi |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthetic product by separating it from impurities. |

| Circular Dichroism (CD) | Confirms identity and purity by comparing the spectral signature to a known standard, particularly for chiral molecules. researchgate.net |

Stereochemical Assignment through Advanced Spectroscopic Techniques

For molecules with multiple chiral centers, such as Isoemetine, tetradehydro-, determining the correct three-dimensional arrangement of atoms (stereochemistry) is fundamentally important, as different stereoisomers can have vastly different biological activities. longdom.org

Advanced spectroscopic methods are crucial for this purpose. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are particularly powerful for distinguishing between stereoisomers. wordpress.com These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule. wordpress.com The CD spectrum of isoemetine, for instance, shows a characteristic broad positive Cotton effect between 270-280 nm, which distinguishes it from its epimer, emetine. This difference in their CD spectra is directly related to their different stereochemical configurations at the C-1′ position, providing a definitive method for their stereochemical assignment. researchgate.net A comprehensive analysis of CD spectra, often supported by quantum chemistry calculations, allows for the confident determination of a molecule's absolute configuration. nih.gov

In addition to chiroptical methods, advanced 2D NMR techniques are vital for elucidating relative stereochemistry. longdom.orgnumberanalytics.com

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to map out the spin systems within the molecule. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals protons that are close to each other in space, regardless of their bonding connectivity. This information is critical for determining the relative orientation of substituents and the conformation of the molecule. longdom.org

By combining these advanced spectroscopic techniques, researchers can build a complete and accurate three-dimensional model of synthetic products like Isoemetine, tetradehydro-. numberanalytics.com

Biosynthetic Pathways and Precursors of Isoemetine, Tetradehydro

Exploration of Alkaloid Biosynthesis in Plant Systems (e.g., Rubiaceae)

The Rubiaceae family, to which the ipecac plant (Carapichea ipecacuanha) belongs, is a rich source of various alkaloids. rsc.orgresearchgate.net The biosynthesis of these compounds, including the ipecac alkaloids, typically involves the convergence of a nitrogen-containing moiety derived from an amino acid and a terpenoid component. rsc.orgnih.gov

The foundational nitrogenous precursor for isoemetine, tetradehydro- and other ipecac alkaloids is the aromatic amino acid tyrosine. rsc.orgresearchgate.netresearchgate.net Tyrosine itself is derived from the shikimate pathway. researchgate.net Through a series of enzymatic steps, tyrosine is converted into dopamine (B1211576), which provides the tetrahydroisoquinoline core of the alkaloid structure. rsc.orgresearchgate.net The conversion of tyrosine to tyramine (B21549) via decarboxylation is a common step in the formation of many plant alkaloids. rsc.org While the precise enzymatic steps from tyrosine to dopamine in ipecac-producing plants are still under full elucidation, the incorporation of dopamine is a critical step. researchgate.net

The second major precursor, secologanin (B1681713), is a monoterpene iridoid. rsc.orgresearchgate.netrsc.org Secologanin is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which produces the fundamental five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govchimia.chnih.gov A key reaction in the biosynthesis of ipecac alkaloids is the Pictet-Spengler condensation of dopamine and secologanin. rsc.orgresearchgate.netresearchgate.net This reaction links the tyrosine-derived unit with the monoterpene unit, forming the characteristic scaffold of this alkaloid class. rsc.org Interestingly, recent studies suggest this crucial condensation may proceed non-enzymatically in both Carapichea ipecacuanha and the evolutionarily distant plant Alangium salviifolium, which also produces these alkaloids. researchgate.net

The initial condensation of dopamine and secologanin is not stereoselective, leading to the formation of both (1S)-deacetylisoipecoside and (1R)-deacetylipecoside. rsc.orgresearchgate.netresearchgate.net It is the (1S) isomer that is channeled towards the biosynthesis of protoemetine (B1220032), a key intermediate leading to emetine (B1671215), cephaeline (B23452), and likely, isoemetine, tetradehydro-. researchgate.net

Table 1: Key Precursors in Isoemetine, Tetradehydro- Biosynthesis

| Precursor | Metabolic Origin | Role in Pathway |

|---|---|---|

| Tyrosine | Shikimate Pathway | Source of the dopamine moiety, forming the tetrahydroisoquinoline core. rsc.orgresearchgate.netresearchgate.net |

| Dopamine | Derived from Tyrosine | Condenses with secologanin in the key Pictet-Spengler reaction. rsc.orgresearchgate.netresearchgate.net |

| Secologanin | Methylerythritol Phosphate (MEP) Pathway | Provides the monoterpene iridoid unit that condenses with dopamine. rsc.orgresearchgate.netrsc.org |

| IPP & DMAPP | MEP Pathway | Universal 5-carbon precursors for all isoprenoids, including secologanin. nih.govchimia.ch |

Enzymatic Transformations in Isoemetine, Tetradehydro- Biosynthesis

Following the initial non-selective condensation, a series of enzymatic reactions modify the basic alkaloid scaffold. These transformations are responsible for the structural diversity within the ipecac alkaloid family and involve various enzyme classes that perform specific chemical modifications. researchgate.netnih.gov

While the complete enzymatic cascade for isoemetine, tetradehydro- is not fully elucidated, research into related pathways points to the involvement of several enzyme families. nih.govfrontiersin.org After the formation of deacetylisoipecoside, the pathway to protoemetine involves a series of reactions including methylations, deglycosylation, and reduction. researchgate.net These steps are catalyzed by enzymes such as:

Methyltransferases: These enzymes are responsible for adding methyl groups, a common modification in alkaloid biosynthesis. researchgate.netfrontiersin.org

Glucosidases: An enzyme like strictosidine-β-D-glucosidase is known in related pathways to remove a glucose moiety, which is a necessary step (deglycosylation) in the maturation of the alkaloid. frontiersin.org

Reductases: Reduction steps are crucial for modifying the chemical structure and are catalyzed by various reductase enzymes. researchgate.netnih.gov

Cytochrome P450 Monooxygenases (CYP450s): This large family of enzymes often catalyzes oxidation reactions in the late stages of alkaloid biosynthesis, contributing to their structural complexity. nih.govfrontiersin.org

Enzymatic catalysis ensures high specificity in biosynthetic pathways. youtube.com A critical stereoselective aspect of the ipecac alkaloid pathway is how the plant processes the two different stereoisomers formed in the initial condensation. researchgate.net The (S)-epimer, deacetylisoipecoside, is processed to form protoemetine and downstream alkaloids like cephaeline and emetine. researchgate.net In contrast, the (R)-epimer is derivatized into other compounds, effectively separating the metabolic fates of the two isomers. researchgate.net These subsequent enzymatic steps are highly regioselective and stereoselective, ensuring that the correct functional groups are added at specific positions and that the molecule attains its final, biologically active conformation. youtube.com

Table 2: Putative Enzyme Classes in Isoemetine, Tetradehydro- Biosynthesis

| Enzyme Class | Putative Function | Example from Related Pathways |

|---|---|---|

| Pictet-Spenglerase (or non-enzymatic) | Condensation of dopamine and secologanin. rsc.orgresearchgate.netresearchgate.net | Strictosidine synthase in terpenoid indole (B1671886) alkaloid biosynthesis. nih.gov |

| Methyltransferases | Addition of methyl groups to intermediates. researchgate.net | Norbelladine O-methyltransferase in BIA biosynthesis. frontiersin.org |

| Glucosidases | Removal of the glucose moiety from early intermediates. researchgate.net | Strictosidine-β-D-glucosidase. frontiersin.org |

| Reductases/Dehydrogenases | Reduction/oxidation of intermediates. researchgate.netnih.gov | Tropinone reductase in tropane (B1204802) alkaloid biosynthesis. frontiersin.org |

| Cytochrome P450s | Late-stage oxidative modifications. nih.govfrontiersin.org | Catalyze various oxidation reactions in alkaloid pathways. frontiersin.org |

Genetic and Molecular Aspects of Biosynthetic Regulation

The production of alkaloids is a resource-intensive process for plants and is therefore tightly regulated at the genetic level. nih.govnih.gov This regulation ensures that these defensive compounds are produced at the right time, in the right place, and in the right amounts. nih.gov The expression of biosynthetic genes is controlled by a network of transcription factors that respond to both developmental cues and environmental stimuli. nih.govyoutube.com

While the specific transcription factors for the ipecac pathway are an area of ongoing research, studies on other monoterpenoid indole alkaloid (TIA) pathways, which also utilize secologanin, provide a model for this regulation. nih.gov Families of transcription factors such as AP2/ERF (e.g., ORCAs), bHLH, MYB, and WRKY are known to act as master regulators, controlling the expression of multiple genes within an alkaloid biosynthetic pathway. nih.gov These transcription factors can act as activators or repressors, binding to specific promoter regions of the biosynthetic genes to turn them on or off. youtube.com It is highly probable that homologous transcription factors regulate the coordinated expression of the genes involved in the biosynthesis of isoemetine, tetradehydro- in C. ipecacuanha. nih.govnih.gov

Comparative Biosynthesis of Isoemetine and Emetine Alkaloids

The biosynthesis of ipecac alkaloids, particularly emetine, is a complex process that has been the subject of extensive research. These monoterpenoid isoquinoline (B145761) alkaloids originate from two primary metabolic pathways: the shikimate pathway, which produces dopamine, and the methylerythritol phosphate (MEP) or mevalonate (B85504) (MVA) pathway, which yields the monoterpenoid secologanin. wikipedia.orgnih.govresearchgate.net The biosynthesis of emetine and its related compounds, such as cephaeline, occurs in medicinal plants like Carapichea ipecacuanha (also known as Psychotria ipecacuanha) and Alangium salviifolium. biorxiv.orgresearchgate.net While the pathway to emetine is well-elucidated, the specific biosynthesis of isoemetine and its dehydrogenated derivatives like tetradehydroisoemetine is understood by inference from the main pathway, involving stereochemical variations and subsequent modifications.

The journey to emetine begins with a Pictet-Spengler condensation reaction between dopamine and secologanin. wikipedia.orgnih.gov This crucial step is non-stereoselective and yields two epimers: (S)-N-deacetylisoipecoside and (R)-N-deacetylipecoside. nih.govrsc.org The stereochemistry at the C-1 position is critical, as the subsequent biosynthetic routes diverge from these two epimers. The (S)-epimer, N-deacetylisoipecoside, is the key intermediate that funnels into the biosynthesis of the pharmacologically significant alkaloids cephaeline and emetine. nih.govrsc.org In contrast, the (R)-epimer leads to the formation of different alkaloidal glucosides, such as ipecoside (B1585364) and alangiside. nih.gov

From N-deacetylisoipecoside, the pathway to emetine involves a series of enzymatic modifications. These include O-methylations, catalyzed by O-methyltransferases (OMTs), and a critical deglucosylation step. wikipedia.orgnih.gov An identified β-glucosidase, IpeGlu1, hydrolyzes the glucose moiety from glucosylated intermediates. nih.gov The resulting aglycon is highly reactive and undergoes further transformations, including reductions and decarboxylation, to form protoemetine. wikipedia.orgnih.gov Protoemetine then condenses with a second molecule of dopamine to create 7'-O-demethylcephaeline. wikipedia.org The final steps involve two successive O-methylation reactions. First, a 7'-O-methylation converts 7'-O-demethylcephaeline into cephaeline. wikipedia.org Second, a 6'-O-methylation of cephaeline, a reaction catalyzed by the enzyme ipeOMT1, yields the final product, emetine. wikipedia.orguna.ac.cr

Isoemetine is a stereoisomer of emetine. nih.gov Its biosynthesis is presumed to follow a parallel pathway to that of emetine, originating from the same precursors but differing in the spatial arrangement at one of the chiral centers, leading to a different diastereomer.

The compound "tetradehydroisoemetine" is, as its name implies, a dehydrogenated form of isoemetine, indicating the presence of additional double bonds from the removal of four hydrogen atoms. The dehydrogenation of ipecac alkaloids is a known process; for instance, emetine can be dehydrogenated in stages, forming intermediates like O-methylpsychotrine. scribd.com Therefore, tetradehydroisoemetine is understood to be a metabolic product arising from the dehydrogenation of the isoemetine skeleton.

Detailed Research Findings

Recent studies have highlighted the independent evolution of ipecac alkaloid biosynthesis in the distantly related plant orders Gentianales (C. ipecacuanha) and Cornales (A. salviifolium). biorxiv.orgbiorxiv.orgresearchgate.net Although the core chemical logic of the pathway is conserved, the specific precursors and enzymes can differ. For example, research suggests that C. ipecacuanha utilizes secologanin, while A. salviifolium uses secologanic acid for the initial condensation with dopamine. biorxiv.org This discovery underscores the convergent evolution of this complex metabolic pathway to produce structurally identical alkaloids.

The characterization of several key enzymes has provided significant insight into the pathway's regulation. Three distinct O-methyltransferases (IpeOMT1, IpeOMT2, IpeOMT3) have been identified in P. ipecacuanha, which collectively can account for the methylation patterns observed in various ipecac alkaloids. nih.gov The specific roles and potential formation of enzyme complexes, or metabolons, are areas of ongoing research to explain the efficient and precise synthesis of these compounds. nih.gov

Data Tables

Table 1: Key Precursors and Intermediates in Emetine Biosynthesis

| Compound | Role in Pathway | Reference(s) |

|---|---|---|

| L-Tyrosine | Primary precursor to Dopamine | wikipedia.org |

| Geranyl diphosphate | Primary precursor to Secologanin | wikipedia.org |

| Dopamine | Core building block (two molecules used) | wikipedia.orgnih.govnih.gov |

| Secologanin | Monoterpenoid building block | wikipedia.orgnih.govnih.gov |

| N-deacetylisoipecoside | Key (S)-epimer intermediate after initial condensation | nih.govrsc.org |

| Protoemetine | Intermediate formed after deglucosylation and reduction | wikipedia.orguna.ac.cr |

| 7'-O-demethylcephaeline | Intermediate formed from protoemetine and dopamine | wikipedia.org |

| Cephaeline | Direct precursor to Emetine | wikipedia.orguna.ac.cr |

Table 2: Comparative Overview of Emetine and Postulated Isoemetine/Tetradehydroisoemetine Formation

| Feature | Emetine Pathway | Postulated Isoemetine & Tetradehydroisoemetine Pathway |

|---|---|---|

| Initial Precursors | Dopamine, Secologanin | Dopamine, Secologanin |

| Key Stereochemical Step | Formation of (S)-N-deacetylisoipecoside from the initial Pictet-Spengler reaction. | Formation of a different stereoisomer during the pathway, leading to the iso- configuration. |

| Core Intermediate | Protoemetine | A stereoisomer of protoemetine. |

| Final Modification Steps | Sequential O-methylations of 7'-O-demethylcephaeline to cephaeline, then to emetine. | Similar methylation steps on the isoemetine backbone. |

| Formation of Dehydro- (B1235302) form | Not the final product. | Dehydrogenation of the isoemetine structure to form tetradehydroisoemetine. scribd.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 7'-O-demethylcephaeline |

| Alangiside |

| Cephaeline |

| Dopamine |

| Emetine |

| Geranyl diphosphate |

| Ipecoside |

| Isoemetine |

| L-Tyrosine |

| N-deacetylipecoside |

| N-deacetylisoipecoside |

| O-methylpsychotrine |

| Protoemetine |

| Psychotrine |

| Secologanic acid |

| Secologanin |

Molecular and Cellular Mechanism Investigations of Isoemetine, Tetradehydro Analogs

Elucidation of Molecular Targets and Interactions

The primary mechanism of action for analogs of isoemetine, tetradehydro-, such as dehydroemetine (B1670200) and emetine (B1671215), is the disruption of protein and nucleic acid synthesis. These compounds interact with critical cellular machinery, leading to a cascade of events that inhibit cell growth and proliferation.

Dehydroemetine and emetine are potent inhibitors of protein synthesis in eukaryotic cells. nih.govpediatriconcall.comnih.govwikipedia.org Their primary target is the 40S ribosomal subunit. patsnap.com By binding to the ribosome, these compounds interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. patsnap.comlibretexts.org This action arrests the intra-ribosomal translocation of the tRNA-amino acid complex, effectively halting the extension of the polypeptide chain. pediatriconcall.com This inhibition of protein synthesis is a key factor in their biological activity. nih.govnih.gov

The structural basis for this inhibition has been studied, suggesting an analogy between ipecac alkaloids and other protein synthesis inhibitors like cycloheximide. nih.gov The binding of emetine to the 40S ribosomal subunit has been shown to be stable, contributing to its potent inhibitory effect.

| Analog | Target | Mechanism of Action | Effect |

|---|---|---|---|

| Dehydroemetine | 40S ribosomal subunit | Inhibits the translocation step of elongation by arresting the intra-ribosomal translocation of the tRNA-amino acid complex. pediatriconcall.compatsnap.com | Halts protein synthesis, stunting cell growth and replication. patsnap.com |

| Emetine | 40S ribosomal subunit | Binds to the 40S subunit, blocking the elongation of the polypeptide chain. nih.govwikipedia.org | Potent inhibition of protein biosynthesis. nih.gov |

Beyond their impact on protein synthesis, analogs of isoemetine, tetradehydro- also modulate the synthesis and activity of nucleic acids. benthamopen.com Dehydroemetine hydrochloride has been reported to interfere with nucleic acid metabolism by intercalating into the DNA of the parasite, which leads to the inhibition of nucleic acid synthesis. patsnap.com This intercalation can disrupt the structural integrity of DNA, impairing vital biological processes. patsnap.com

Emetine has been shown to inhibit the synthesis of both DNA and RNA. nih.govbenthamopen.comnih.gov This effect is thought to be a consequence of the inhibition of protein biosynthesis, as the synthesis of enzymes and other proteins required for DNA and RNA replication is blocked. nih.gov Studies have shown that emetine can block DNA replication by inhibiting the synthesis of both the leading and lagging strands, an effect attributed to its primary action on protein synthesis. nih.gov

Analysis of Cellular Signaling Pathway Modulation

Recent investigations have revealed that the biological effects of isoemetine, tetradehydro- analogs are not solely due to the inhibition of macromolecular synthesis. These compounds also modulate critical cellular signaling pathways that regulate cell fate, including proliferation, survival, and apoptosis.

Emetine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov Specifically, emetine can stimulate the activation of the p38 MAPK pathway while inhibiting the activation of Extracellular signal-Regulated Kinase (ERK). nih.gov The MAPK signaling network, which includes the ERK, JNK, and p38 pathways, is crucial in regulating a wide array of cellular processes. The differential modulation of these pathways by emetine can lead to varied cellular responses, including the induction of apoptosis. The activation of the p38 MAPK pathway by emetine is considered a significant factor in some of its observed biological effects. nih.gov

| MAPK Pathway | Effect of Emetine | Potential Downstream Consequence |

|---|---|---|

| p38 MAPK | Activation/Stimulation nih.govnih.gov | Induction of apoptosis and other cellular stress responses. |

| ERK | Inhibition nih.gov | Suppression of cell proliferation and survival signals. |

| JNK | Inhibitory effects reported. nih.gov | Modulation of stress and apoptotic signaling. |

A growing body of evidence indicates that emetine acts as an antagonist of the Wnt/β-catenin signaling pathway. nih.govnih.gov The Wnt/β-catenin pathway is a critical regulator of embryonic development and tissue homeostasis, and its aberrant activation is linked to various diseases, including cancer. nih.gov Emetine has been found to block Wnt/β-catenin signaling by targeting key components of this pathway. nih.govnih.gov

Research has demonstrated that emetine can decrease the phosphorylation of the Wnt co-receptor LRP6 and the downstream signaling protein Dishevelled (DVL). nih.gov This leads to a reduction in the levels of active β-catenin, a central player in this pathway. nih.gov By suppressing the Wnt/β-catenin pathway, emetine can inhibit the expression of its target genes, which are often involved in cell proliferation and survival. nih.govnih.gov This inhibitory effect on the Wnt/β-catenin signaling axis represents a significant mechanism contributing to the biological activity of emetine. nih.govnih.gov

Impact on PI3K/AKT and Hippo/YAP Signaling Pathways

Current scientific literature does not provide specific data on the direct impact of Isoemetine, tetradehydro- or its analogs on the PI3K/AKT and Hippo/YAP signaling pathways. These pathways are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in diseases like cancer. nih.govyoutube.comyoutube.comnih.govmdpi.commdpi.comdrughunter.comresearchgate.net While the parent compound, emetine, has been noted to modulate various cancer-related biological pathways, specific investigations into the effects of its dehydro- (B1235302) derivative on the PI3K/AKT and Hippo/YAP cascades have not been reported. nih.gov Therefore, the role of Isoemetine, tetradehydro- in modulating these key signaling networks remains an area for future investigation.

Effects on Fundamental Cellular Processes in Preclinical Models

The effects of Isoemetine, tetradehydro- on fundamental cellular activities such as proliferation, apoptosis, and migration are central to understanding its potential as a therapeutic agent. However, dedicated studies in these specific areas are sparse.

There is a lack of specific research in the public domain detailing the effects of Isoemetine, tetradehydro- on cellular proliferation dynamics. While its primary mechanism as an antiprotozoal involves inhibiting protein synthesis, which is essential for parasite proliferation, its direct and nuanced effects on the proliferation rates and cell cycle progression of other cell types, such as cancer cells, have not been thoroughly characterized in published studies. patsnap.com

The induction of programmed cell death, or apoptosis, is a key mechanism for many anti-cancer agents. nih.gov The related compound, emetine, is known to induce apoptosis. nih.gov However, specific mechanistic studies detailing how Isoemetine, tetradehydro- might trigger apoptosis are not currently available in the scientific literature. Research is needed to determine if it acts via intrinsic or extrinsic apoptotic pathways and to identify the specific molecular triggers involved.

Cell migration and invasion are critical processes in cancer metastasis. nih.gov At present, there are no specific studies in the available scientific literature that investigate the impact of Isoemetine, tetradehydro- on these cellular motility processes. Understanding whether this compound can inhibit the migration and invasion of cancer cells is a crucial question that awaits future research.

Mechanisms of Action against Specific Biological Entities in Research Models

The primary established mechanism of Isoemetine, tetradehydro- is against parasites, but recent research has explored its potential against other biological entities like viruses.

Recent in-vitro research has demonstrated the antiviral activity of Isoemetine, tetradehydro- (specifically the (-)-R,S isomer of 2,3-dehydroemetine) against coronaviruses, including SARS-CoV-2 and HCoV-OC43. nih.gov Studies show that the compound can reduce viral growth at nanomolar concentrations. The primary antiviral mechanism appears to be the disruption of the host cell's protein synthesis machinery, which the virus relies on for replication. nih.gov This inhibition of protein synthesis occurs at concentrations that are significantly lower than those that cause cardiotoxicity, suggesting a potential therapeutic window for its use as an antiviral agent. nih.gov

Modulation of Host-Pathogen Interactions

No specific studies detailing the modulation of host-pathogen interactions by "Isoemetine, tetradehydro-" were identified. Research on the broader class of emetine-related compounds suggests potential antiviral and antiparasitic activities, which inherently involve host-pathogen interactions. However, the specific mechanisms and detailed effects attributed directly to the "tetradehydro-" variant of isoemetine are not documented in the available scientific literature.

Energy Metabolism and Mitochondrial Function Research

Similarly, there is a lack of specific research on the impact of "Isoemetine, tetradehydro-" on energy metabolism and mitochondrial function.

Impact on Mitochondrial Membrane Potential

No studies were found that specifically investigate the impact of "Isoemetine, tetradehydro-" on mitochondrial membrane potential. While some related alkaloids have been studied for their effects on mitochondrial protein synthesis, direct measurements and detailed analyses of mitochondrial membrane potential changes induced by "Isoemetine, tetradehydro-" are not available.

Alterations in Cellular Bioenergetics

Detailed research findings and data on how "Isoemetine, tetradehydro-" alters cellular bioenergetics are not present in the current body of scientific literature. Consequently, no data tables on this specific topic can be generated.

Preclinical Research Models for Isoemetine, Tetradehydro Analog Characterization

In Vitro Cellular Assay Systems

In vitro cellular assay systems are fundamental in the preclinical evaluation of "Isoemetine, tetradehydro-" and its analogs, providing crucial data on their biological activities. These systems allow for the controlled assessment of compound effects at the cellular and molecular levels.

Cell-Based Functional Assays

A variety of cell-based functional assays are employed to characterize the effects of "Isoemetine, tetradehydro-" and related compounds on cancer cell behavior. These assays provide insights into the mechanisms through which these compounds exert their anti-cancer effects.

EdU Incorporation Assay: This assay is utilized to assess cell proliferation. For instance, studies on emetine (B1671215), a structurally related compound, have used EdU (5-ethynyl-2'-deoxyuridine) incorporation to demonstrate inhibition of gastric cancer cell growth. researchgate.net

Annexin V-PI Staining: This is a common method for detecting apoptosis or programmed cell death. nih.govnih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis. nih.govbiotium.com This dual-staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govbiotium.com Emetine has been shown to induce apoptosis in gastric cancer cells, as analyzed by Annexin V-PI staining. researchgate.net

Wound Healing Assay: This assay is used to evaluate cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is measured. Emetine has demonstrated the ability to inhibit the migration of gastric cancer cells in this assay. researchgate.net

Transwell Invasion Assay: This assay measures the invasive potential of cancer cells. Cells are seeded in the upper chamber of a transwell insert, which contains a basement membrane matrix. The ability of cells to degrade the matrix and migrate to the lower chamber is quantified. This assay has been used to show that emetine can block the invasion of gastric cancer cells. researchgate.net The number of migrated cells can be quantified to determine the compound's effect on invasion. researchgate.net

Assessment of Potency in Target-Specific Cellular Lines

The potency of "Isoemetine, tetradehydro-" and its analogs is evaluated in various cancer cell lines to determine their efficacy and selectivity. This involves treating different cell lines with the compounds and measuring their effects on cell viability and proliferation.

Emetine, a related ipecac alkaloid, has shown potent activity against a range of cancer cell lines. benthamopen.com For example, it has demonstrated strong potency against gastric cancer cell lines MGC803 and HGC-27, with IC50 values of 0.0497 μM and 0.0244 μM, respectively. researchgate.net The potency of a compound can be influenced by the specific characteristics of the cancer cells, such as the expression of certain genes or the status of particular signaling pathways. nih.gov For instance, the sensitivity of breast cancer cell lines to certain inhibitors can vary regardless of their BRCA-mutation status. nih.gov

Below is an interactive table summarizing the reported potency of emetine in different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) |

| MGC803 | Gastric Cancer | 0.0497 |

| HGC-27 | Gastric Cancer | 0.0244 |

High-Throughput Screening Methodologies for Compound Libraries

High-throughput screening (HTS) is a critical tool in drug discovery for rapidly assessing large libraries of chemical compounds to identify potential therapeutic agents. nih.govpharmaron.com HTS platforms are used to screen for compounds that modulate specific biological pathways or exhibit desired phenotypic effects, such as inhibiting cancer cell proliferation. ahajournals.orgnih.gov

In the context of ipecac alkaloids and their analogs, HTS has been instrumental. For example, a high-throughput screen of thousands of compounds identified emetine as a potent inhibitor of pulmonary artery smooth muscle cell proliferation, suggesting its potential for treating pulmonary arterial hypertension. ahajournals.org Another HTS effort identified emetine as a modulator of alternative splicing by targeting RNA G-quadruplexes. nih.gov

These screening platforms often utilize automated systems and miniaturized assays to test thousands of compounds in a short period. pharmaron.com The "hit" compounds identified from these screens then undergo further validation and characterization to confirm their activity and elucidate their mechanism of action. asm.org

Advanced 3D In Vitro Models

To better mimic the complex microenvironment of human tissues, advanced three-dimensional (3D) in vitro models are increasingly being used in preclinical drug development. These models offer greater physiological relevance compared to traditional 2D cell cultures. jebms.org

Application of Organoid Systems for Compound Evaluation

Patient-derived organoids (PDOs) are 3D structures grown from stem cells that recapitulate the architecture and function of the original tissue or tumor. jebms.orgstemcell.com These "mini-organs" have emerged as powerful tools for disease modeling and predicting patient-specific drug responses. researchgate.netcincinnatichildrens.org

Organoid systems are being used to evaluate the efficacy of various anti-cancer compounds. stemcell.com For instance, bladder cancer organoids have been used to test the response to standard-of-care therapies and other approved drugs. researchgate.net Similarly, liver organoids are being developed as platforms to assess drug-induced liver injury. cincinnatichildrens.org The ability of organoids to preserve the genetic and phenotypic heterogeneity of the original tumor makes them a valuable platform for personalized medicine and for testing the efficacy of compounds like "Isoemetine, tetradehydro-" analogs across a diverse range of tumor subtypes. jebms.orgresearchgate.net

Utilization of 3D Microtissues for Physiological Relevance

3D microtissues are another advanced in vitro model that provides a more physiologically relevant environment for drug testing. frontiersin.org These are small, self-assembled aggregates of cells that can be cultured in various formats, including scaffold-free systems. nih.govmicrotissues.com

The use of 3D microtissues allows for the study of cell-cell and cell-matrix interactions that are crucial for tissue function and disease progression. nih.gov For example, 3D liver microtissues have shown high predictive accuracy for drug-induced liver injury. insphero.com These models can be used in high-throughput screening formats to assess the efficacy and toxicity of compounds in a more realistic setting. nih.govinsphero.com The mechanical properties of these microtissues can also be studied to understand how compounds may affect tissue integrity and function. nih.gov

Microphysiological Systems (e.g., Organ-on-Chip) in Compound Research

Microphysiological systems (MPS), often called "organs-on-a-chip," are emerging as powerful tools in preclinical drug development. nc3rs.org.ukmdpi.com These microfluidic devices culture living cells in continuously perfused, micrometer-sized chambers, aiming to replicate the physiological functions of tissues and organs. nih.govcencenelec.eu By mimicking the three-dimensional structure, cell-cell interactions, and mechanical cues of human organs, these systems offer a more physiologically relevant environment than traditional 2D cell cultures. nih.govmdpi.com This advanced in vitro platform allows for the investigation of a compound's effects on specific organs, such as the liver, kidney, lung, and heart, providing valuable data on potential efficacy and toxicity. nih.govxiahepublishing.comthno.org

Organ-on-a-chip models facilitate the study of drug transport, metabolism, and therapeutic effects in a human-relevant context. thno.org For instance, a "gut-on-a-chip" can be used to assess the oral absorption of a drug, while a "liver-on-chip" can predict potential hepatotoxicity. xiahepublishing.comnih.gov These systems can be populated with cells from different species to identify interspecies differences in drug response or can link multiple organ models to study systemic effects. nih.govthno.org The ability to create a complex physiological microenvironment in vitro makes MPS a promising alternative and complement to traditional animal testing, potentially accelerating the translation of promising compounds like Isoemetine, tetradehydro- from the laboratory to the clinic. nih.govnih.govnih.gov

In Vivo Animal Models for Pharmacological Research (Non-Human)

Xenograft Models for Investigating Biological Responses

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are widely used in cancer research to evaluate the efficacy of new anticancer agents. reactionbiology.comnih.gov These models allow researchers to study tumor growth in a living organism and assess the in vivo response to therapeutic interventions. nuvisan.com Patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient and implanted into a mouse, are particularly valuable as they can retain the characteristics of the original tumor, offering a platform for personalized medicine research. nih.govnih.govnih.gov By using xenograft models, researchers can investigate the biological responses to compounds like Isoemetine, tetradehydro-, assess their anti-tumor activity, and identify potential biomarkers of response. nih.govkyinno.com The choice of xenograft model, whether from established cell lines or patient-derived tissue, depends on the specific research question and the desired level of clinical relevance. nih.govnih.gov

Table 1: Types of Xenograft Models in Preclinical Research

| Model Type | Description | Key Applications |

|---|---|---|

| Cell Line-Derived Xenograft (CDX) | Established human cancer cell lines are implanted into immunodeficient mice. pharmaron.com | Initial efficacy screening, dose-response studies, understanding basic mechanisms of action. nih.gov |

| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice. nih.gov | Personalized medicine, studying tumor heterogeneity, evaluating drug resistance, biomarker discovery. nih.govnih.gov |

| Orthotopic Xenograft | Human cancer cells are transplanted into the corresponding organ in the mouse. nih.gov | Studying tumor-stroma interactions, metastasis, and efficacy in a more physiologically relevant microenvironment. reactionbiology.com |

| Metastasis Models | Designed to study the spread of cancer from the primary tumor to other parts of the body. nuvisan.com | Evaluating the efficacy of compounds in preventing or treating metastatic disease. nih.gov |

Infection Models for Mechanistic Studies (e.g., P. falciparum models)

To investigate the potential antimalarial activity of compounds like Isoemetine, tetradehydro-, researchers utilize infection models, particularly those involving Plasmodium falciparum, the most virulent human malaria parasite. biorxiv.orgarxiv.org These models are crucial for understanding the compound's mechanism of action against the parasite and for evaluating its efficacy in a biological system. biorxiv.org Rodent malaria models, using species like Plasmodium yoelii or Plasmodium berghei, serve as important initial preclinical tools for testing antimalarial and vaccine candidates. nih.gov These models allow for the evaluation of treatment outcomes by monitoring parasitemia levels. nih.gov

Controlled human malaria infection (CHMI) models, where healthy volunteers are infected with P. falciparum, play an accelerating role in antimalarial drug development. medrxiv.org These studies provide valuable data on parasite dynamics and infectiousness to mosquitoes. medrxiv.org Mathematical models are also employed to analyze the complex within-host dynamics of P. falciparum infection and the impact of treatment strategies. biorxiv.orgarxiv.org These models help to interpret experimental data and to form hypotheses about the mechanisms of parasite clearance and the development of drug resistance. biorxiv.orgfrontiersin.org

Evaluation of Efficacy in Rodent and Other Small Animal Models

Rodent models, such as mice and rats, are the most commonly used systems for the initial in vivo evaluation of a new drug candidate's efficacy. nih.govnih.gov These models are used across various therapeutic areas, including oncology and infectious diseases. pharmaron.comnuvisan.com In cancer research, tumor growth inhibition is a key endpoint in rodent efficacy studies. nih.gov The choice of model, such as a sensitive versus a more resistant tumor model, can be part of a sequential assessment paradigm. nih.gov

The design of these efficacy studies is critical for obtaining reliable and translatable results. nih.gov Factors such as the selection of the drug vehicle, the treatment regimen, and the number of animals per group are carefully considered to ensure the study is properly powered to detect statistically significant differences. nih.gov In addition to rodents, other small animal models like the zebrafish are gaining traction in preclinical research. frontiersin.org Zebrafish xenograft models, for example, offer a high-throughput platform for rapid screening of anticancer compounds. frontiersin.org

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Relates the drug concentration in the body to its pharmacological effect. | Helps in optimizing dosing regimens and predicting efficacious exposures in humans. nih.gov |

Methodological Considerations for Preclinical Model Selection and Design

The selection and design of preclinical models are critical for the successful development of new therapeutic agents. mdpi.comresearchgate.net A key consideration is the physiological relevance of the model to the human condition being studied. nih.govthno.org While traditional 2D cell cultures are easy to use, they often lack the complexity of the in vivo microenvironment. nih.gov Microphysiological systems and 3D cultures offer a higher degree of physiological relevance. nih.govnih.gov

In vivo, the choice between different animal models depends on the specific scientific question. researchgate.netnih.gov For example, while rodent models are standard for initial efficacy testing, larger animal models may be required for certain studies. researchgate.net The genetic background, age, and sex of the animals are also important factors to control. nih.gov

The experimental design must be robust, with appropriate control groups, randomization, and statistical analysis to ensure the results are reliable and reproducible. nih.gov For in vivo studies, this includes careful consideration of the route of administration, dosing schedule, and relevant endpoints. nih.govnih.gov Ultimately, an integrative approach that combines data from various in vitro and in vivo models is often the most effective strategy for characterizing a new compound and predicting its clinical potential. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Isoemetine, tetradehydro- |

| Atovaquone |

| Proguanil |

| Artesunate |

| Cetuximab |

Reproducibility and Standardization in Preclinical Studies

The reproducibility of preclinical data is a cornerstone of scientific research, yet it presents a significant challenge in the field. elifesciences.org A lack of reproducibility can undermine the validity of research findings and lead to the wasteful expenditure of resources on non-viable drug candidates. elifesciences.org For compounds like Isoemetine, tetradehydro- and its analogs, ensuring the reproducibility of preclinical findings is paramount for making informed decisions about their developmental potential.

Standardization of preclinical models is a primary strategy to enhance reproducibility. plos.org In the context of in vitro studies for Isoemetine, tetradehydro- analogs, standardization involves the consistent use of well-characterized cancer cell lines. nih.gov The selection of appropriate cell lines is critical and should be guided by the specific research question. For instance, in the study of emetine analogs, various cancer cell lines have been utilized to assess cytotoxicity, as illustrated in the table below.

| Compound | Cell Line | Assay | IC50 Value | Source |

|---|---|---|---|---|

| Emetine | MGC803 (Gastric Cancer) | MTT Assay | 0.0497 µM | oup.com |

| Emetine | HGC-27 (Gastric Cancer) | MTT Assay | 0.0244 µM | oup.com |

| (-)-R,S-dehydroemetine | K1 (P. falciparum) | Hypoxanthine Incorporation | 71.03 ± 6.1 nM | ebi.ac.uk |

| (-)-S,S-dehydroisoemetine | K1 (P. falciparum) | Hypoxanthine Incorporation | 2.07 ± 0.26 µM | ebi.ac.uk |

| Emetine Dihydrochloride | K1 (P. falciparum) | Hypoxanthine Incorporation | 47 ± 2.1 nM | nih.gov |

Standardization extends to the experimental conditions, such as cell passage number, culture medium composition, and the specific parameters of the cytotoxicity assays used. nih.gov High-throughput screening methods, for example, require rigorous standardization to ensure that results are comparable across different experiments and laboratories. ahajournals.org

In vivo preclinical models, typically involving animal studies, also demand stringent standardization. mdpi.com For evaluating the anti-tumor efficacy of emetine analogs, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly employed. oup.comnih.gov Standardization in these models includes the genetic background of the animals, their housing conditions, and the methods of tumor induction and measurement. frontiersin.org The lack of detailed reporting of these experimental parameters in published studies is a significant barrier to reproducibility. elifesciences.org

Incorporation of Biological Variability in Research Models

While standardization is crucial, the over-reliance on highly standardized models can sometimes lead to results that are not generalizable to the broader, more heterogeneous patient population. plos.org This has led to a growing recognition of the importance of systematically incorporating biological variability into preclinical research designs. plos.org Living organisms are inherently variable and respond differently to treatments based on a multitude of factors. frontiersin.org

For the preclinical assessment of Isoemetine, tetradehydro- analogs, this means moving beyond single, highly controlled experiments. One approach is the use of multi-laboratory studies, which can help to identify more robust treatment effects that are not specific to the idiosyncratic conditions of a single laboratory. plos.org

Another strategy is the use of more complex and clinically relevant preclinical models. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are gaining prominence because they better recapitulate the heterogeneity and microenvironment of human tumors. nih.govnumberanalytics.com The use of genetically engineered mouse models (GEMMs), which develop tumors in a manner that more closely mimics human disease progression, is another valuable approach. numberanalytics.com

The table below presents data from in vivo studies of emetine, highlighting the types of models used and the observed efficacy.

| Compound | Animal Model | Tumor Type | Key Finding | Source |

|---|---|---|---|---|

| Emetine | MGC803 Xenograft (Mice) | Gastric Cancer | 57.52% tumor growth inhibition | nih.gov |

| Emetine | Sugen/Hypoxia Model (Rats) | Pulmonary Hypertension | Ameliorated pulmonary hypertension | ahajournals.org |

| (±)-[3'-¹⁴C]2,3-dehydroemetine | P388/ADR Tumor-bearing Mice | Adriamycin-Resistant Leukemia | Decreased drug retention in resistant cells | oup.com |

By employing a range of preclinical models that incorporate biological variability, researchers can gain a more comprehensive understanding of the potential efficacy and limitations of novel compounds like Isoemetine, tetradehydro- analogs. This approach, which balances standardization with the deliberate introduction of variability, is more likely to yield preclinical data that is both reproducible and predictive of clinical outcomes. plos.org

Structure Activity Relationship Sar and Computational Studies of Isoemetine, Tetradehydro Analogs

Principles of Structure-Activity Relationship Analysis for Isoemetine Alkaloids

The biological activity of ipecac alkaloids, including emetine (B1671215) and its isomers like isoemetine, is highly dependent on their specific chemical structures. nih.govpharmacy180.comgpatindia.com SAR analysis aims to identify the key molecular features responsible for their therapeutic effects and toxicities.

Key structural features that have been identified as crucial for the activity of emetine-like compounds include:

The N-2' Position: The secondary amine at the N-2' position is critical for the biological activity of emetine. nih.gov Derivatization at this position generally leads to a significant reduction in cytotoxicity. nih.govnih.gov This suggests that the hydrogen on this secondary amine may be involved in a vital hydrogen bonding interaction with its biological target. nih.gov

Saturation of the D-ring: The saturation of the D-ring in emetine analogs has been shown to have a critical impact on their bioactivity. researchgate.net Unsaturated analogs tend to exhibit lower activity. researchgate.net

Stereochemistry: The specific stereochemistry of the molecule is crucial for its biological function. The relative configuration of the substituents on the isoquinoline (B145761) rings influences how the molecule fits into its target binding site.

Flexibility: Emetine possesses greater flexibility compared to other isoquinoline alkaloids like palmatine (B190311) and berberine (B55584), due to a methylene (B1212753) group between the C and D rings. acs.org This flexibility allows it to adopt conformations that are favorable for binding to its target. nih.gov

A molecular modeling study on ipecac alkaloids revealed that biologically active compounds favor a nonplanar structure and share a similar angle between aromatic ring A, the nitrogen in ring B, and ring D. nih.gov This supports the idea of specific receptor interactions for these nonplanar compounds. nih.gov

The rational design of isoemetine analogs is guided by the SAR principles to enhance therapeutic properties while minimizing toxicity. A primary strategy involves the modification of the N-2' position to create prodrugs. nih.govnih.gov These prodrugs are designed to be less cytotoxic in their original form and are activated to release the active emetine molecule specifically in the target environment, such as a tumor. nih.gov

For instance, pH-responsive amide analogs of emetine have been synthesized. nih.gov These compounds are relatively stable at the physiological pH of blood (7.4) but can be hydrolyzed to release emetine in the more acidic microenvironment of some cancers. nih.gov Another approach involves creating peptidyl emetine prodrugs that can be activated by enzymes overexpressed in cancer tissues, like Fibroblast Activation Protein (FAP). nih.gov

The design process often follows an iterative structure-activity relationship strategy, where analogs are synthesized, tested for activity, and the results are used to inform the design of the next generation of compounds. nih.gov

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For ipecac alkaloids, the key pharmacophoric features include:

Hydrogen Bond Donor: The secondary amine at the N-2' position acts as a crucial hydrogen bond donor. nih.gov

Defined Spatial Arrangement: The specific stereochemistry and the angle between the different ring systems are critical for proper binding to the biological target. nih.gov

Basic Nitrogen Atoms: The nitrogen atoms in the isoquinoline rings can be protonated at physiological pH, potentially interacting with negatively charged residues in the target protein.

These features collectively define the "key" that fits into the "lock" of the biological target, which for emetine is the E-site of the 40S ribosomal subunit, inhibiting protein synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govspringernature.com This is achieved by correlating molecular descriptors with the observed activity.

A wide range of molecular descriptors can be used in QSAR models for isoemetine analogs. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Geometrical Descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by the partition coefficient (log P).

For example, in a QSAR study of berberine derivatives, another class of isoquinoline alkaloids, ligand efficiency indices were used as the activity parameter to develop robust models. nih.gov Similarly, for arylpyridone oximes, electrical distance vectors were used to characterize the chemical microenvironment. physchemres.org

The selection of appropriate descriptors is a critical step in building a predictive QSAR model. Often, a combination of different types of descriptors is required to capture the complex structure-activity relationships.

Once the molecular descriptors and biological activity data are available, various statistical methods can be used to build the QSAR model.

Support Vector Machines (SVM): SVM is a powerful machine learning algorithm used for both classification (e.g., active vs. inactive) and regression (predicting the level of activity). cresset-group.comnih.govquantumzeitgeist.com SVM aims to find a hyperplane that best separates the data points into different classes or predicts a continuous value. cresset-group.com The "kernel trick" allows SVM to handle non-linear relationships by mapping the data into a higher-dimensional space. cresset-group.com SVM has been successfully used to build predictive models for various biological activities. nih.govnih.gov

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. nih.govresearchgate.netresearchgate.net They consist of interconnected nodes (neurons) organized in layers. arxiv.org ANNs can learn complex, non-linear relationships between molecular descriptors and biological activity. nih.govspringernature.comarxiv.org Multi-task neural networks can even be trained to predict the activities of compounds for multiple assays simultaneously. arxiv.org The architecture of the ANN, including the number of hidden layers and neurons, is optimized to achieve the best predictive performance. nih.gov

The table below provides a hypothetical comparison of the predictive accuracy of different QSAR models for a set of isoemetine analogs.

| Model | Training Set R² | Test Set R² | RMSE (Test Set) |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.75 | 0.70 | 0.45 |

| Support Vector Machine (SVM) | 0.92 | 0.88 | 0.28 |

| Artificial Neural Network (ANN) | 0.95 | 0.90 | 0.25 |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to visualize and predict how a ligand (like an isoemetine analog) interacts with its biological target at the atomic level. nih.govresearchgate.nethistorymedjournal.commdpi.comnih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov The process involves generating a large number of possible conformations of the ligand within the binding site of the target protein and then scoring these conformations based on their predicted binding energy. researchgate.net This can help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. mdpi.com

For example, a docking study of emetine with the ribosome of Plasmodium falciparum revealed that it binds to the E-site of the small ribosomal subunit, which is consistent with its mechanism of action as a protein synthesis inhibitor. nih.gov Similar docking studies for isoemetine, tetradehydro- and its analogs could provide valuable insights into their binding modes and help in the rational design of more potent inhibitors.

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a more dynamic picture of the binding process, taking into account the flexibility of both the ligand and the protein. researchgate.net

The following table illustrates hypothetical docking scores and key interactions for a series of isoemetine analogs with a target protein.

| Analog | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Isoemetine | -9.5 | ASP88, TYR91, LYS123 |

| Isoemetine, tetradehydro- | -8.2 | ASP88, TYR91 |

| N-acetyl-isoemetine | -7.1 | TYR91, LYS123 |

This table is for illustrative purposes and does not represent actual experimental data.

Prediction of Compound-Target Interactions

In modern drug discovery, computational methods are indispensable for predicting the interactions between small molecules like isoemetine, tetradehydro- and their biological targets. nih.gov These in-silico techniques offer a rapid and cost-effective means to screen vast compound libraries and prioritize candidates for experimental testing. nih.gov

One of the primary computational approaches is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For analogs of isoemetine, tetradehydro-, docking studies can help identify key amino acid residues within a target's binding site that are crucial for recognition and activity.

Pharmacophore modeling is another powerful tool. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target. nih.gov By analyzing the structures of known active THIQ analogs, a pharmacophore model can be generated. This model can then be used to virtually screen large databases for new compounds that match the pharmacophore and are therefore likely to bind to the same target. nih.gov

Furthermore, chemogenomic models , which integrate information from both chemical structures and protein sequences, are being developed to predict compound-target interactions on a large scale. nih.gov These models can help to identify potential new targets for existing compounds, a process known as drug repositioning, or to discover novel bioactive molecules. nih.gov The application of such models to isoemetine, tetradehydro- could unveil previously unknown biological activities.

| Computational Method | Application in Drug Discovery | Relevance to Isoemetine, Tetradehydro- Analogs |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. nih.gov | Identifies key interactions between the analog and its biological target, guiding the design of more potent derivatives. |

| Pharmacophore Modeling | Creates a 3D model of essential features for biological activity. nih.gov | Enables virtual screening of compound libraries to find new molecules with similar activity profiles. |

| Chemogenomic Models | Predicts interactions based on both chemical and biological data. nih.gov | Can uncover novel biological targets and potential new therapeutic applications for the analogs. |

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional shape of a molecule, or its conformation , is critical to its biological function. quimicaorganica.org For flexible molecules like isoemetine, tetradehydro- and its analogs, which contain multiple single bonds, rotation around these bonds can lead to various spatial arrangements known as conformers. quimicaorganica.org Conformational analysis aims to identify the most stable conformers, as these are often the ones that interact with biological targets. pharmacy180.com

Stereochemistry , the spatial arrangement of atoms within a molecule, profoundly influences biological activity. quimicaorganica.org Stereoisomers, which have the same chemical formula and connectivity but different spatial arrangements, can exhibit significantly different pharmacological properties. quimicaorganica.org This is because biological systems, such as enzymes and receptors, are chiral and can differentiate between stereoisomers.

Correlation of Stereochemistry with Research Activity

The specific stereochemistry of isoemetine, tetradehydro- analogs is a critical factor that dictates their interaction with biological targets and, consequently, their research activity.

Distinct Activities of Diastereomers (e.g., Isoemetine vs. Emetine)

Emetine and isoemetine are diastereomers, meaning they have different configurations at one or more, but not all, of their stereocenters. This difference in three-dimensional structure leads to distinct biological activities. While specific comparative studies on the tetradehydro- forms are less common in the provided results, the principle of diastereomeric differentiation is well-established for the parent compounds. The varying spatial orientation of their substituent groups affects how they fit into the binding pockets of their biological targets. This can result in one diastereomer being significantly more active than the other or even exhibiting a completely different biological effect.

Impact of Chiroptical Properties on Biological Interactions

Chiroptical properties , such as optical rotation, refer to the interaction of chiral molecules with polarized light. sapub.org While these properties are primarily used for the characterization and differentiation of enantiomers, the underlying chirality is what drives the differential biological interactions. The specific three-dimensional arrangement of atoms that gives rise to a molecule's chiroptical properties is the same arrangement that is recognized by a chiral biological receptor. Therefore, a molecule's chiroptical properties are an indirect indicator of its potential for stereospecific biological interactions.

| Stereochemical Feature | Description | Impact on Biological Activity |

| Diastereomers | Stereoisomers that are not mirror images of each other. | Can have vastly different affinities for biological targets, leading to different potencies and even different biological effects. |

| Conformational Isomers | Different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. quimicaorganica.org | The preferred conformation influences how the molecule presents itself to a biological target, affecting binding. |

| Chirality | The property of a molecule being non-superimposable on its mirror image. | Biological systems are chiral and often interact preferentially with one enantiomer over the other. |

High-Throughput Screening and Lead Optimization in Research

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. japsonline.comyoutube.com This process is highly automated and can screen thousands of compounds per day, making it an efficient way to identify "hits" from large chemical libraries. japsonline.comnih.gov

In the context of isoemetine, tetradehydro- analogs, HTS can be used to:

Screen a library of these compounds against a specific biological target to identify those with the desired activity. nih.gov

Identify compounds that modulate a particular cellular pathway or phenotype.

Once initial hits are identified through HTS, the process of lead optimization begins. eurofinsdiscovery.com This involves the synthesis and testing of new analogs of the hit compound with the goal of improving its potency, selectivity, and other properties. eurofinsdiscovery.com SAR data, guided by computational modeling, is crucial at this stage. By understanding which parts of the molecule are important for activity, medicinal chemists can make targeted modifications to enhance its drug-like properties. nih.govmdpi.com